Oxychlordane

Vue d'ensemble

Description

Oxychlordane is a chlorinated organic compound and a significant metabolite of chlordane, an organochlorine compound historically used as an insecticide . It is formed in the environment and within organisms as chlordane breaks down . This compound is known for its persistence in the environment and its potential for bioaccumulation in the food chain .

Méthodes De Préparation

Oxychlordane is not synthesized directly for industrial use but is formed as a result of the environmental degradation of chlordane . The preparation of chlordane involves the chlorination of cyclopentadiene to produce hexachlorocyclopentadiene, which is then reacted with cyclopentadiene to form chlordane . This compound is subsequently formed through the oxidation of chlordane in the environment .

Analyse Des Réactions Chimiques

Oxychlordane undergoes several types of chemical reactions, including:

Oxidation: This compound is formed through the oxidation of chlordane.

Substitution: It can undergo substitution reactions due to the presence of multiple chlorine atoms.

Hydrolysis: Although this compound is resistant to hydrolysis, it can slowly degrade under certain environmental conditions.

Common reagents and conditions used in these reactions include oxidizing agents such as oxygen and various catalysts that facilitate the breakdown of chlordane into this compound . The major product formed from these reactions is this compound itself, which is a stable and persistent compound in the environment .

Applications De Recherche Scientifique

Environmental Monitoring

Oxychlordane is primarily studied for its role as an environmental contaminant. It is often detected in various ecological matrices, including soil, water, and biota. The compound's persistence in the environment raises concerns about its accumulation in food chains and potential effects on wildlife and human health.

Key Findings:

- This compound has been identified in human blood samples, indicating ongoing exposure despite its ban in many countries .

- Studies have shown that this compound can be detected in significant concentrations in agricultural areas where organochlorine pesticides were historically used .

Health Implications

Research has linked this compound exposure to various health issues. Notably, studies have investigated its association with reproductive health problems and cancer.

Case Studies:

- Reproductive Health:

- Cancer Research:

- This compound has been implicated in testicular germ cell tumors (TGCT). Several studies reported positive associations between serum levels of chlordane isomers, including this compound, and TGCT incidence . This highlights the need for further research into the mechanisms by which this compound may contribute to carcinogenesis.

Mechanisms of Toxicity

The mechanisms by which this compound exerts its toxic effects are still under investigation. One proposed mechanism involves oxidative stress leading to telomere attrition.

Research Insights:

- A study found that exposure to this compound was associated with shorter telomeres in free-living birds, suggesting that POPs may induce oxidative stress that affects cellular aging processes . This finding opens avenues for further research into how POPs impact genetic stability and long-term health.

Analytical Methods for Detection

Detecting this compound in environmental samples is crucial for monitoring its presence and assessing exposure risks. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have been developed to quantify this compound levels accurately.

Methodological Advances:

- Recent studies have validated methodologies for simultaneous determination of multiple pesticides, including this compound, in human blood samples using GC-MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS) . These methods enhance the ability to monitor exposure levels effectively.

Regulatory Context

This compound's use has been restricted or banned in many regions due to its toxicity and persistence. Regulatory agencies continue to assess the risks associated with this compound, emphasizing the need for ongoing monitoring and research.

Regulatory Actions:

Mécanisme D'action

Oxychlordane exerts its effects primarily through its persistence and bioaccumulation in the environment . It targets the nervous system of insects, leading to their death . In humans and animals, this compound accumulates in fatty tissues and can disrupt endocrine functions, leading to various health issues . The molecular pathways involved include interference with neurotransmitter functions and hormonal disruptions .

Comparaison Avec Des Composés Similaires

Oxychlordane is similar to other organochlorine compounds such as:

Heptachlor Epoxide: Another metabolite of heptachlor, known for its persistence and bioaccumulation.

Cis-Nonachlor and Trans-Nonachlor: Components of the chlordane mixture that also bioaccumulate in the environment.

This compound is unique due to its specific formation from chlordane and its distinct chemical structure, which contributes to its stability and persistence in the environment .

Propriétés

Numéro CAS |

27304-13-8 |

|---|---|

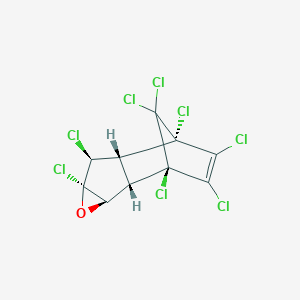

Formule moléculaire |

C10H4Cl8O |

Poids moléculaire |

423.7 g/mol |

Nom IUPAC |

(1R,2S,7S,8R)-1,5,6,8,9,10,11,11-octachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene |

InChI |

InChI=1S/C10H4Cl8O/c11-3-1-2(6-9(3,16)19-6)8(15)5(13)4(12)7(1,14)10(8,17)18/h1-3,6H/t1-,2-,3?,6?,7+,8+,9?/m0/s1 |

Clé InChI |

VWGNQYSIWFHEQU-MNMGQSMJSA-N |

SMILES |

C12C(C(C3(C1O3)Cl)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |

SMILES isomérique |

[C@H]12[C@@H](C(C3(C1O3)Cl)Cl)[C@]4(C(=C([C@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl |

SMILES canonique |

C12C(C(C3(C1O3)Cl)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |

Point d'ébullition |

353.0 °C |

melting_point |

144.0 °C |

Key on ui other cas no. |

155681-23-5 27304-13-8 |

Description physique |

White solid; [MSDSonline] |

Pictogrammes |

Irritant |

Synonymes |

(1aα,1bβ,2α,5α,5aβ,6β,6aα)-2,3,4,5,6,6a,7,7-Octachloro-1a,1b,5,5a,6,6a-hexahydro-2,5-methano-2H-indeno[1,2-b]oxirene; (±)-Oxychlordane; Octachlor Epoxide; Oxychlordan |

Pression de vapeur |

0.0000069 [mmHg] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is oxychlordane?

A1: this compound is a persistent organic pollutant and a major metabolite of chlordane, a previously widely used insecticide. Despite the ban on chlordane in many countries, this compound persists in the environment and continues to be detected in various environmental matrices and human tissues, raising concerns about its potential long-term health effects. [, , , , , , , , , ]

Q2: What are the key structural characteristics of this compound?

A2: this compound is a chlorinated cyclodiene compound. Its molecular formula is C10H4Cl8O, and its molecular weight is 409.8 g/mol. The structure of this compound has been elucidated through chemical and spectroscopic evidence, confirming its identity as 1-exo-2-endo-4,5,6,7,8,8-octachloro-2,3-exo-epoxy-2,3,3a,4,7,7a-hexahydro-4,7-methanoindene. []

Q3: Why is this compound considered a persistent organic pollutant?

A3: this compound is highly resistant to environmental degradation due to its chemical stability. This persistence allows it to bioaccumulate in the environment and biomagnify through food webs, leading to higher concentrations in top predators, including humans. [, , , , , , , ]

Q4: What are the potential health effects of this compound exposure in humans?

A4: Although more research is needed, studies have linked this compound exposure to various adverse health outcomes in humans, including:

- Metabolic Syndrome: A study using data from the National Health and Nutrition Examination Survey (NHANES) found a significant association between plasma this compound concentration and increased risk of metabolic syndrome and its individual components. []

- Telomere Shortening: Research suggests that this compound exposure may accelerate aging by predicting telomere length and shortening in older adults. []

- Type 2 Diabetes: Elevated this compound levels have been associated with a higher risk of type 2 diabetes, particularly among overweight individuals, according to a study on the Helsinki Birth Cohort. []

- Prostate Cancer: A pilot study found an association between serum this compound levels and an increased risk of prostate cancer, although further research is necessary to confirm this finding. []

- Liver Cancer: Studies suggest a potential association between exposure to this compound and an increased risk of primary liver cancer, although findings are not entirely consistent and require further investigation. []

- Atherosclerosis: Research indicates a possible link between serum trans-nonachlor (a chlordane component metabolized to this compound) levels and atherosclerosis, suggesting a potential role of environmental factors in this condition. []

- Breast Cancer: While some studies have suggested a link between organochlorine compounds and breast cancer, research specifically investigating this compound and breast cancer risk has not found a significant association. []

Q5: How does this compound compare to other chlordane components in terms of toxicity?

A5: Research in rats indicates that trans-nonachlor, another major component of technical chlordane and a precursor to this compound, exhibits greater toxicity compared to both cis-nonachlor and technical chlordane itself. The approximate toxicity ranking, from most to least toxic, is suggested to be: trans-nonachlor > technical chlordane > cis-nonachlor. []

Q6: How is this compound metabolized?

A6: this compound is primarily formed as a metabolite of both cis- and trans-chlordane. Research shows that the metabolism of these chlordane isomers to this compound is enantioselective and influenced by the specific cytochrome P450 (CYP) enzymes involved. The extent and direction of enantiomeric enrichment can vary depending on the specific CYP isoforms induced. []

Q7: How is this compound monitored in the environment?

A7: Various analytical methods are employed to monitor this compound in environmental and biological samples. These often involve gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS). [, , , , ]

Q8: What are the major sources of this compound exposure today?

A8: Although chlordane is banned in many countries, this compound exposure can still occur through:

- Environmental Persistence: this compound persists in soil and sediment, acting as a long-term source of exposure. [, ]

- Food Chain Biomagnification: this compound biomagnifies through the food chain, leading to higher levels in fatty foods like fish and dairy products. [, , , , , ]

- Indoor Air Contamination: Homes treated with chlordane in the past can still contain residual this compound in indoor air and dust. []

Q9: What are the research gaps and future directions in understanding this compound?

A9: Despite growing research, key areas requiring further investigation include:

- Long-Term Health Effects: More research is needed to fully elucidate the long-term health consequences of chronic, low-dose this compound exposure in humans. [, , , , ]

- Mechanisms of Action: A better understanding of the specific mechanisms by which this compound contributes to various diseases is crucial for developing targeted interventions and prevention strategies. [, , , ]

- Exposure Assessment: Improved methods for accurately assessing this compound exposure in diverse populations are needed for effective risk assessment and public health interventions. [, ]

- Remediation Strategies: Research into effective remediation strategies for contaminated sites is essential for minimizing continued exposure. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.